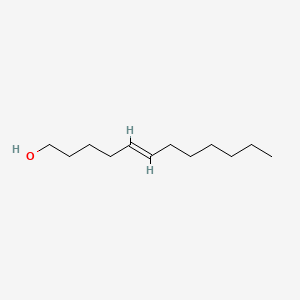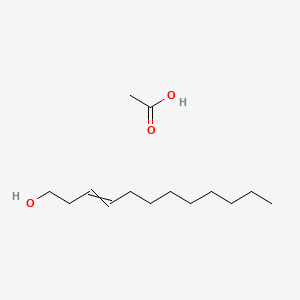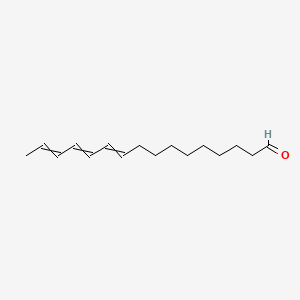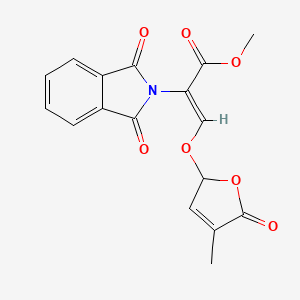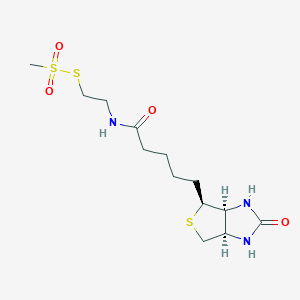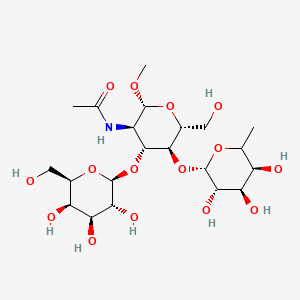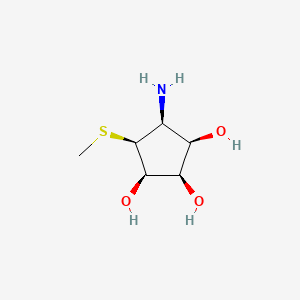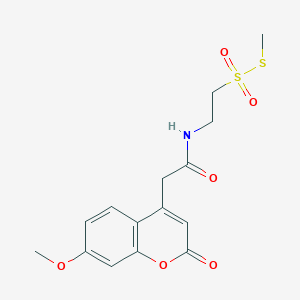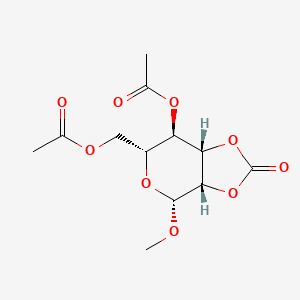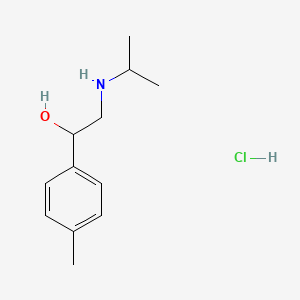
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside
Descripción general
Descripción
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of four benzyl groups attached to the galactopyranoside structure. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and glycosylated drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that protected carbohydrate hemiacetals like this compound can be converted into glycosyl donors . These donors can interact with various biological targets, depending on the specific biochemical context.
Mode of Action
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside can be used as a glycosyl donor directly or converted into other forms such as trichloroacetimidates . It can also serve as a substrate for nucleophilic addition reactions . The exact mode of action would depend on the specific biochemical context and the nature of the acceptor molecule.
Biochemical Pathways
As a glycosyl donor, it could potentially be involved in various glycosylation reactions, which are crucial for many biological processes, including protein folding, cell signaling, and immune response .
Pharmacokinetics
Its molecular weight is 54065 , which could influence its absorption and distribution. Its bioavailability would also depend on factors such as its solubility, stability, and the presence of transporters.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its storage temperature is −20°C , suggesting that it could be sensitive to heat. Other factors, such as pH and the presence of other chemicals, could also potentially affect its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside can be synthesized through the benzylation of galactose derivatives. The process typically involves the protection of hydroxyl groups followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehydes or acids, while reduction can produce benzyl alcohols .
Comparación Con Compuestos Similares
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but differs in the position of benzyl groups.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another protected sugar derivative used in glycosylation reactions.
Uniqueness: 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific benzylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-BWNLSPMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177466 | |
| Record name | Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57783-81-0 | |
| Record name | Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57783-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


